

4-Fluorophenoxyacetic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Fluorophenoxyacetic acid

Cat. No.: B1294924

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Technical Guide: 4-Fluorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluorophenoxyacetic acid**, a synthetic auxin analog with significant applications in agriculture. This document outlines its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Detailed experimental protocols and visual representations of its action pathways are included to support further research and development.

Core Chemical and Physical Data

4-Fluorophenoxyacetic acid is a white to light yellow crystalline powder. Its fundamental properties are summarized below for easy reference.

Property	Value	Citations
CAS Number	405-79-8	[1][2][3]
Molecular Weight	170.14 g/mol	[1][2][3]
Molecular Formula	C ₈ H ₇ FO ₃	[1][2][3]
IUPAC Name	2-(4-fluorophenoxy)acetic acid	[2]
Melting Point	104-104.5 °C	[4]
Purity	≥98%	[1]

Biological Activity and Mechanism of Action

4-Fluorophenoxyacetic acid (4-FPA) exhibits two primary biological activities in plants: the induction of insect resistance in cereals and the promotion of parthenocarpy (fruit development without fertilization).

Induction of Insect Resistance in Cereals

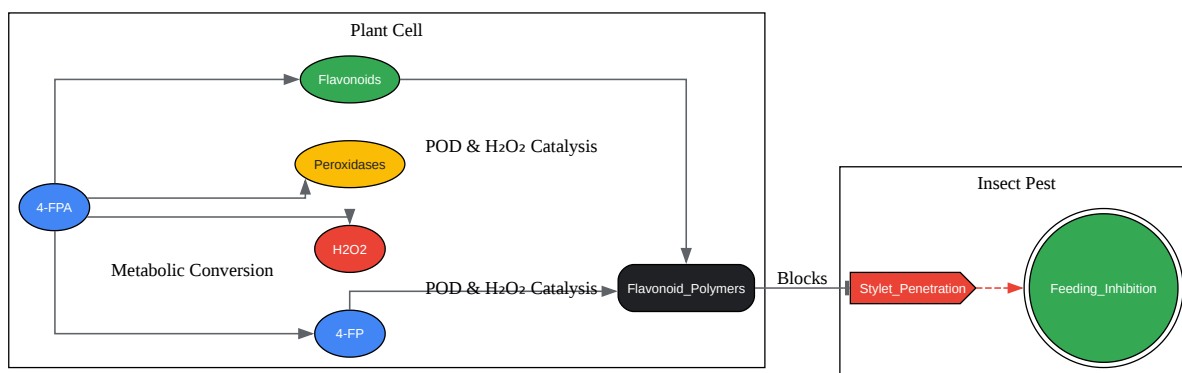
4-FPA has been identified as a potent plant strengthener, enhancing the resistance of major cereals like rice, wheat, and barley to piercing-sucking insect pests such as the white-backed planthopper (*Sogatella furcifera*) [1][2][3].

The mechanism of action is distinct from the canonical plant defense pathways that are typically mediated by hormones like jasmonic acid or salicylic acid. Instead, 4-FPA application triggers a direct chemical defense response characterized by:

- **Metabolic Conversion:** Upon absorption by the plant, 4-FPA is rapidly converted to 4-fluorophenol (4-FP) [2].
- **Modulation of Reactive Oxygen Species and Enzymes:** 4-FPA and 4-FP induce the production of hydrogen peroxide (H₂O₂) and peroxidases [1][2][3].
- **Flavonoid Polymerization:** In the presence of H₂O₂ and peroxidases, 4-FP and endogenous flavonoids are catalyzed to form phenolic polymers [1][2][3].

- Physical Barrier Formation: These flavonoid polymers are deposited in the parenchyma cells of the plant's leaf sheaths, creating a physical barrier that impedes the stylets of piercing-sucking insects from reaching the phloem to feed[1][2][3].

This mechanism has been shown to suppress insect pest populations and increase crop yields in field trials[1][3].



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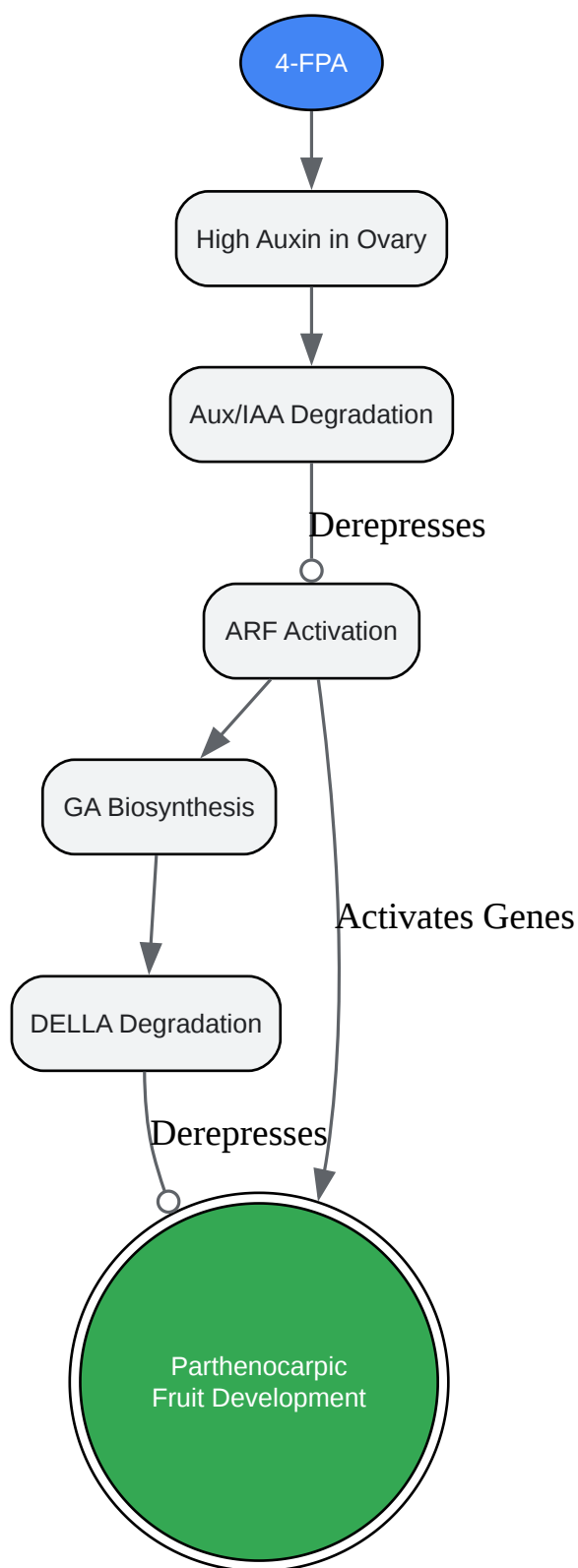
Mechanism of 4-FPA-induced insect resistance.

Induction of Parthenocarpy

As a synthetic auxin, 4-FPA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless fruits[1]. This is a desirable trait in many horticultural crops. While the specific signaling cascade for 4-FPA-induced parthenocarpy has not been fully elucidated, it is understood to follow the general mechanism of auxin-induced fruit set, which involves crosstalk with the gibberellin (GA) signaling pathway.

The proposed mechanism is as follows:

- **Auxin Accumulation:** Application of 4-FPA increases the concentration of auxin in the plant's ovary, mimicking the hormonal surge that naturally occurs after successful pollination and fertilization.
- **Derepression of Auxin Response Factors (ARFs):** High auxin levels lead to the degradation of Aux/IAA transcriptional repressors. This frees up ARFs to activate the expression of auxin-responsive genes.
- **Gibberellin Biosynthesis:** Among the genes activated by ARFs are those involved in the biosynthesis of gibberellins, particularly bioactive GAs.
- **DELLA Protein Degradation:** The resulting increase in GA levels promotes the degradation of DELLA proteins, which are repressors of GA signaling.
- **Promotion of Cell Division and Expansion:** With both Aux/IAA and DELLA repressors removed, transcription factors that promote cell division and expansion are activated, leading to the growth of the ovary into a parthenocarpic fruit.



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Proposed pathway for 4-FPA-induced parthenocarpy.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of **4-Fluorophenoxyacetic acid**'s effects on plants.

Protocol 1: Insect Resistance Bioassay

Objective: To determine the effect of 4-FPA treatment on the survival rate of piercing-sucking insects.

Materials:

- Cereal seedlings (e.g., rice, wheat, barley) at the 4-5 leaf stage.
- **4-Fluorophenoxyacetic acid (4-FPA)**.
- Acetone.
- Hydroponic nutrient solution.
- Neonate insects (e.g., white-backed planthopper nymphs).
- Small cages for individual plants.
- Growth chamber with controlled temperature, humidity, and photoperiod.

Procedure:

- Plant Preparation: Grow cereal seedlings hydroponically in a growth chamber.
- Treatment Application:
 - Prepare a stock solution of 4-FPA in acetone.
 - Add the 4-FPA stock solution to the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 mg/L).
 - For the control group, add an equivalent volume of acetone to the nutrient solution.

- Acclimate the plants in the respective solutions for 24 hours.
- Insect Infestation:
 - Place a cage over each individual plant.
 - Introduce a set number of neonate insects (e.g., 15 nymphs) into each cage.
- Data Collection:
 - Record the number of surviving insects on each plant daily for a period of 7-9 days.
- Analysis:
 - Calculate the survival rate for each treatment and control group.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Duncan's multiple range test) to determine significant differences between treatments.

Protocol 2: Analysis of Flavonoid Accumulation

Objective: To quantify the accumulation of flavonoids in plant tissue following 4-FPA treatment.

Materials:

- Plant tissue (leaf sheaths) from treated and control plants (from Protocol 1).
- Liquid nitrogen.
- 60% ethanol.
- Constant temperature shaking incubator.
- Centrifuge.
- Spectrophotometer or HPLC-MS system.
- Flavonoid standards (e.g., quercetin, kaempferol).

Procedure:

- **Sample Preparation:**
 - Harvest leaf sheaths from 4-FPA-treated and control plants.
 - Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
- **Extraction:**
 - Weigh approximately 0.1 g of powdered tissue into a microcentrifuge tube.
 - Add 1 mL of 60% ethanol.
 - Incubate in a shaking incubator at 60°C for 2 hours.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Collect the supernatant containing the flavonoid extract.
- **Quantification (Colorimetric Method):**
 - Use a commercial plant flavonoid assay kit or prepare the following reagents: 5% sodium nitrite, 10% aluminum nitrate, and 1 M sodium hydroxide.
 - Prepare a standard curve using a known flavonoid standard.
 - In a 96-well plate, mix the sample extract or standard with the reagents according to the assay's instructions.
 - Measure the absorbance at the specified wavelength (typically around 510 nm) using a spectrophotometer.
 - Calculate the flavonoid concentration in the samples based on the standard curve.
- **Quantification (HPLC-MS Method):**
 - Filter the supernatant through a 0.22 µm syringe filter.

- Analyze the sample using an HPLC-MS system equipped with a C18 column.
- Use a gradient elution program with solvents such as acetonitrile and water with 0.1% formic acid.
- Identify and quantify specific flavonoids by comparing retention times and mass spectra to those of known standards.
- Analysis:
 - Compare the flavonoid content between the 4-FPA-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Evaluation of Parthenocarpy Induction

Objective: To assess the ability of 4-FPA to induce parthenocarpic fruit development.

Materials:

- Flowering plants of a species known to be responsive to auxin-induced parthenocarpy (e.g., tomato, cucumber).
- **4-Fluorophenoxyacetic acid (4-FPA).**
- Lanolin paste or a suitable solvent with a surfactant.
- Fine paintbrush or syringe.
- Tags for labeling flowers.

Procedure:

- Plant Preparation:
 - Grow plants to the flowering stage.
 - Select unopened flower buds and emasculate them carefully to prevent self-pollination.

- Cover the emasculated flowers with small bags for 24-48 hours to ensure the stigma is receptive and to prevent stray pollination.
- Treatment Application:
 - Prepare a solution or paste of 4-FPA at various concentrations (e.g., 25, 50, 100 mg/L).
 - Apply a small amount of the 4-FPA preparation directly to the stigma and ovary of the emasculated flowers.
 - For the control group, apply the solvent or paste without 4-FPA.
 - A positive control group should be included where flowers are allowed to be naturally pollinated.
 - Label each treated flower with the date and treatment.
- Data Collection:
 - Monitor the flowers for several weeks.
 - Record the percentage of fruit set for each treatment group.
 - For the fruits that develop, measure their size, weight, and other morphological characteristics at maturity.
 - Cut the fruits open to confirm the absence of developed seeds.
- Analysis:
 - Compare the fruit set percentage and fruit characteristics between the 4-FPA treatments, the negative control, and the positive control.
 - Use statistical analysis (e.g., chi-squared test for fruit set, ANOVA for fruit measurements) to evaluate the significance of the results.

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